![molecular formula C26H28N4O3 B2776719 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide CAS No. 941886-97-1](/img/structure/B2776719.png)
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide
カタログ番号 B2776719
CAS番号:
941886-97-1
分子量: 444.535
InChIキー: RYUGNFOERGWPFN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazin-4-one core, which is a type of heterocyclic compound . This core is substituted with a 4-butoxyphenyl group and a phenethylacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the aromaticity and planarity characteristic of pyrazolo[1,5-a]pyrazine derivatives .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrazolo[1,5-a]pyrazine derivatives are known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. These could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Synthesis and Structural Characterization
- The development of novel coordination complexes derived from pyrazole-acetamide derivatives has been demonstrated, emphasizing the role of hydrogen bonding in self-assembly processes and highlighting significant antioxidant activity. These findings suggest potential applications in developing new materials with specific structural and functional properties (Chkirate et al., 2019).
Antimicrobial Applications
- Research on new thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine has shown promising antimicrobial activity, indicating the potential of similar structures for developing new antimicrobial agents (Aly et al., 2011).
Anticancer and Antitumor Activity
- The synthesis and biological evaluation of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives have been conducted, revealing their antimicrobial and anti-inflammatory properties. This suggests that compounds with similar core structures could be explored for potential anticancer or antitumor applications (Kendre et al., 2015).
Molecular Docking and Drug Design
- A novel five-lipoxygenase activity protein inhibitor labeled with carbon-14 and deuterium has been synthesized, highlighting the advanced methods in drug discovery and development. Such compounds offer insights into designing new therapeutic agents by targeting specific proteins or enzymes (Latli et al., 2015).
Material Science and Supramolecular Chemistry
- The use of the 3,5-bis(4-butoxyphenyl)pyrazolyl group as a building block for mono- and polymetallic derivatives, exploring different types of bonding interactions, suggests applications in material science and supramolecular chemistry. This research underlines the importance of molecular design in developing new materials with tailored properties (Claramunt et al., 2003).
作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide' involves the synthesis of the pyrazolo[1,5-a]pyrazine ring system followed by the addition of the butoxyphenyl and phenethylacetamide groups.", "Starting Materials": [ "4-butoxyaniline", "ethyl acetoacetate", "hydrazine hydrate", "phenethylamine", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium nitrite", "copper sulfate", "sodium hydroxide", "acetic acid", "N,N-dimethylformamide", "triethylamine", "N-phenethylacetamide" ], "Reaction": [ "Step 1: Synthesis of 4-butoxyphenylhydrazine by reacting 4-butoxyaniline with hydrazine hydrate in the presence of sulfuric acid.", "Step 2: Synthesis of 4-butoxyphenylhydrazonoethyl acetoacetate by reacting 4-butoxyphenylhydrazine with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate.", "Step 3: Synthesis of 4-butoxyphenylhydrazono-5-methyl-2,3-dihydro-1H-pyrazol-3-one by reacting 4-butoxyphenylhydrazonoethyl acetoacetate with sodium nitrite and copper sulfate in the presence of acetic acid.", "Step 4: Synthesis of 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazine by reacting 4-butoxyphenylhydrazono-5-methyl-2,3-dihydro-1H-pyrazol-3-one with sodium hydroxide in N,N-dimethylformamide.", "Step 5: Synthesis of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide by reacting 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazine with N-phenethylacetamide and triethylamine in N,N-dimethylformamide." ] } | |
CAS番号 |
941886-97-1 |
製品名 |
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide |
分子式 |
C26H28N4O3 |
分子量 |
444.535 |
IUPAC名 |
2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C26H28N4O3/c1-2-3-17-33-22-11-9-21(10-12-22)23-18-24-26(32)29(15-16-30(24)28-23)19-25(31)27-14-13-20-7-5-4-6-8-20/h4-12,15-16,18H,2-3,13-14,17,19H2,1H3,(H,27,31) |
InChIキー |
RYUGNFOERGWPFN-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCCC4=CC=CC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



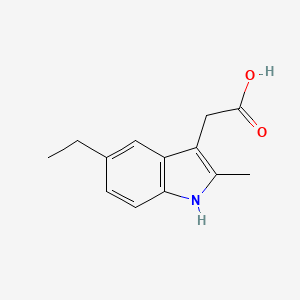

![2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2776639.png)
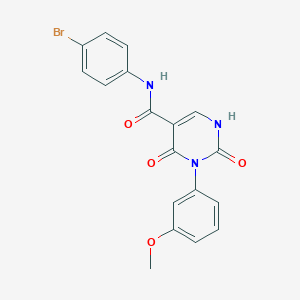
![3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776643.png)
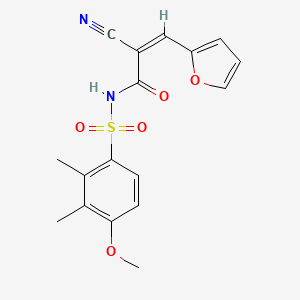
![(Z)-methyl 2-(6-methyl-2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2776645.png)
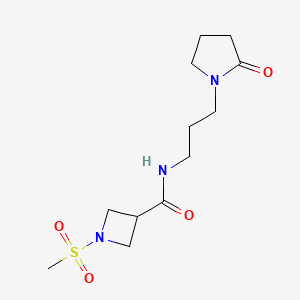
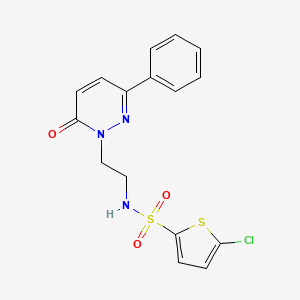
![ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2776649.png)

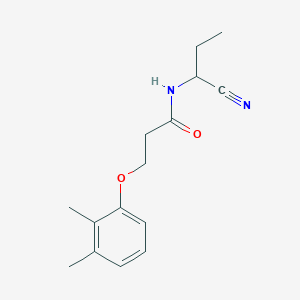
![1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanamine](/img/structure/B2776654.png)
![3-(4-bromobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2776656.png)